REACTION_CXSMILES
|
CC1C=CC2O[C:44](=O)[C:13]3=C(O)[C:15]4[C:16](=[C:17](O[C@@H]5O[C@H](C)[C@H](O)[C@H](O)[C@H]5O[C@H]5O[C@H](C)[C@H](O)[C@H](OC)[C@H]5O)[CH:18]=[CH:19][CH:20]=4)[C:11]4=[C:12]3[C:6]=2[C:7]=1[C:8](O4)=O.[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].CN(C)[CH:96]=[O:97].O1CCOCC1>CS(C)=O.CO.O.C(Cl)(Cl)Cl.C(O)C>[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].[CH:7]1[C:6]2[C:96](=[O:97])[C:15]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:11][C:12]=2[CH:13]=[CH:44][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)C(=O)O2
|
Name
|
BBM-2478A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
BBM-2478A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |